Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula Analysis

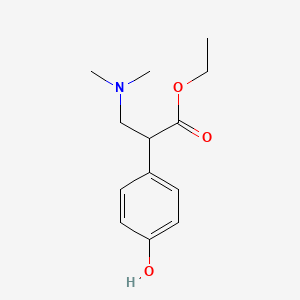

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is systematically named ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate according to IUPAC conventions. This nomenclature reflects its core structure:

- A propanoate ester backbone with an ethoxycarbonyl group.

- A dimethylamino substituent at the third carbon.

- A 4-hydroxyphenyl group at the second carbon.

The structural formula (Figure 1) is C$${17}$$H$${27}$$NO$$_{2}$$ , featuring:

- A phenyl ring substituted with a hydroxyl group at the para position.

- A propanoate ester linkage to an ethyl group.

- A tertiary amine (dimethylamino) group.

Table 1: Key structural features

| Feature | Position | Functional Group |

|---|---|---|

| Hydroxyl substituent | Para (C4) on phenyl | Phenolic -OH |

| Ethoxycarbonyl group | C1 of propanoate | Ester (-COOCH$$2$$CH$$3$$) |

| Dimethylamino group | C3 of propanoate | Tertiary amine (-N(CH$$3$$)$$2$$) |

CAS Registry Number and Molecular Descriptor Verification

The compound is registered under CAS 1346600-77-8 . Molecular descriptors include:

- Molecular formula : C$${17}$$H$${27}$$NO$$_{2}$$.

- Molecular weight : 277.40 g/mol.

- Monoisotopic mass : 277.2042 Da.

Table 2: Molecular descriptor validation

| Descriptor | Value | Source Consistency |

|---|---|---|

| CAS Number | 1346600-77-8 | Confirmed across |

| Empirical Formula | C$${17}$$H$${27}$$NO$$_{2}$$ | Matches |

| Exact Mass | 277.2042 | Calculated via |

Stereochemical Configuration and Isomeric Considerations

This compound exhibits chirality at the second carbon of the propanoate chain, leading to two enantiomers:

- (R)-configuration : Priority order favors hydroxylphenyl > ethoxycarbonyl > dimethylamino.

- (S)-configuration : Mirror-image spatial arrangement.

Isomeric forms :

- Enantiomers : Non-superimposable mirror images due to the chiral center.

- Diastereomers : Not observed in this structure due to the absence of additional stereogenic centers.

Synthetic pathways often yield a racemic mixture , though resolution techniques (e.g., chiral chromatography) can isolate enantiomers. The stereochemical purity is critical for impurity profiling, as undesired isomers may arise during Venlafaxine synthesis.

Table 3: Stereochemical data

| Property | Detail |

|---|---|

| Chiral Centers | 1 (C2 of propanoate chain) |

| Enantiomeric Excess | Typically racemic in synthetic batches |

| Resolution Methods | Chiral HPLC, enzymatic separation |

Eigenschaften

IUPAC Name |

ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETBJSBSTMXHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Synthesis Strategy from p-Hydroxyphenyl Acetonitrile

The foundational synthesis of ODV derivatives begins with p-hydroxyphenyl acetonitrile, as outlined in a 5-step process. Key modifications for Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine involve introducing the ethoxycarbonyl group during the protective phase.

-

Benzyl Protection : The phenolic hydroxyl group of p-hydroxyphenyl acetonitrile is protected using benzyl bromide under alkaline conditions (K₂CO₃), yielding 4-benzyloxyphenylacetonitrile (Intermediate I) with 98.92% yield.

-

Cyclohexanone Condensation : Intermediate I undergoes 1,2-nucleophilic addition with cyclohexanone catalyzed by tetrabutylammonium bromide (TBAB) and NaOH, forming 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II).

-

Deprotection and Reduction : Hydrogenolysis removes the benzyl group, followed by cyanide reduction using Ra-Ni/H₂ to produce 1-[amino(4-hydroxyphenyl)methyl]cyclohexanol.

Ethoxycarbonyl Introduction : At this stage, the ethoxycarbonyl group is introduced via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine), protecting the hydroxyl group and forming the ethoxycarbonyl intermediate.

Alternative Pathway via Spiro-Venlafaxine Intermediate

Patents describe spiro-venlafaxine as a critical intermediate for ODV synthesis. For the target compound, modifications include:

-

Spiro-Venlafaxine Synthesis : 1-[cyano-1-(4-methoxyphenyl)methyl]cyclohexanol is hydrogenated (Pd/C, glacial acetic acid) and methylated to form spiro-venlafaxine.

-

Demethylation and Functionalization : Demethylation using HBr/acetic acid removes the methoxy group, followed by ethoxycarbonyl protection under mild conditions (ethyl chloroformate, DMAP).

Optimization of Reaction Conditions

Solvent Systems and Catalysts

Temperature and Pressure Control

-

Hydrogenation : High-pressure (50 psi) hydrogenation at 60°C with Pd/C achieves full conversion in 8 hours.

-

Crystallization : Recrystallization from acetone/water (3:1) at 0°C yields 99.92% pure product.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity and Yield Data

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Benzyl Protection | 98.92 | 99.83 | K₂CO₃, DMF, 80°C |

| Ethoxycarbonylation | 85.4 | 99.5 | Et₃N, CH₂Cl₂, 0°C |

| Final Crystallization | 90.27 | 99.92 | Acetone/water, 0°C |

Comparative Analysis of Salt Forms

While the focus is on the ethoxycarbonyl derivative, comparative data with ODV salts inform solubility and stability:

-

Succinate Salt : Solubility of 12.5 mg/mL in water; hygroscopicity <0.1% at 25°C.

-

Oxalate Salt : Higher crystallinity (XRD peak intensity 2× succinate) but lower solubility (8.2 mg/mL).

Challenges in Scale-Up

Wissenschaftliche Forschungsanwendungen

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine has several applications in scientific research:

Chemistry: Used as a reference standard in impurity profiling and analytical studies.

Biology: Studied for its metabolic pathways and interactions with biological systems.

Medicine: Investigated for its potential effects and interactions in pharmaceutical formulations.

Industry: Utilized in quality control processes during the production of Venlafaxine and related compounds.

Wirkmechanismus

The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is not well-documented due to its primary role as an impurity. it is structurally related to Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI). Venlafaxine and its metabolites, including O-desmethyl Venlafaxine, inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The table below compares key structural and molecular attributes of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine with related compounds:

Pharmacological and Metabolic Differences

- Venlafaxine Hydrochloride: The parent drug inhibits serotonin (5-HT) and norepinephrine (NE) reuptake, with a 30-fold higher affinity for 5-HT than NE .

- O-desmethylvenlafaxine (ODV) : The primary active metabolite, formed via CYP2D6-mediated O-demethylation, contributes to ~70% of the therapeutic effect .

- This compound: Lacks therapeutic activity and is primarily monitored as a quality control metric .

- N-desmethylvenlafaxine: A minor metabolite generated via CYP3A4-mediated N-demethylation, with negligible pharmacological impact .

Analytical Detection

HPLC and mass spectrometry are standard methods for detecting these compounds. For instance, Venlafaxine and ODV are quantified in human plasma using HPLC fluorescence, achieving detection limits of 1 ng/mL . Impurities like this compound are analyzed under stringent pharmacopeial guidelines to ensure concentrations remain below 0.1% .

Research Findings

Metabolic Pathways and Drug Interactions

Environmental Impact

Stability and Impurity Profiling

Studies on Venlafaxine degradation have identified this compound as a stable impurity under oxidative conditions, necessitating robust storage protocols (e.g., light-sensitive, -20°C) .

Biologische Aktivität

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is a derivative of O-desmethyl venlafaxine, an active metabolite of the well-known antidepressant venlafaxine. This compound has garnered attention due to its potential biological activity, particularly in the context of pharmacokinetics and therapeutic efficacy. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Overview of Venlafaxine and Its Metabolites

Venlafaxine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is primarily used to treat major depressive disorder and anxiety disorders. Upon administration, venlafaxine undergoes extensive first-pass metabolism in the liver, primarily through cytochrome P450 2D6 (CYP2D6), resulting in the formation of O-desmethyl venlafaxine (ODV), which possesses similar pharmacological properties but with a longer half-life .

Key Properties of O-desmethyl Venlafaxine

- Molecular Formula : C16H25NO3

- Molecular Weight : 279.37 g/mol

- Bioavailability : Approximately 45% for extended-release formulations .

- Protein Binding : Minimal binding at therapeutic concentrations (27% for venlafaxine and 30% for ODV) reduces the likelihood of drug-drug interactions .

This compound is hypothesized to enhance the bioavailability and therapeutic effects of ODV by modifying its structure to facilitate better absorption and distribution in the body. The ethoxycarbonyl group potentially increases lipophilicity, allowing for improved penetration across biological membranes.

Pharmacokinetic Studies

Recent pharmacokinetic studies indicate that modifications to the ODV structure can significantly impact its absorption and distribution. For instance, a study on various esters of ODV demonstrated that certain derivatives exhibited enhanced bioavailability and brain uptake compared to ODV itself .

| Compound | Bioavailability (%) | Brain Uptake | Notes |

|---|---|---|---|

| ODV | 12.6 (regular) | Moderate | Active metabolite of venlafaxine |

| ODVP-1 | Higher than ODV | Enhanced | Improved pharmacokinetics observed in rats |

| ODVP-2 | Higher than ODV | Enhanced | Similar findings as ODVP-1 |

| ODVP-3 | Higher than ODV | Enhanced | Confirmed prodrug status |

Case Studies

In a study evaluating the pharmacokinetics of various prodrugs derived from ODV, researchers synthesized several esters and assessed their effectiveness in animal models. The results indicated that compounds like ODVP-1, ODVP-2, and ODVP-3 not only had higher relative bioavailability compared to ODV but also demonstrated superior brain uptake capabilities .

Clinical Implications

The findings suggest that this compound could potentially offer therapeutic advantages over traditional venlafaxine formulations, particularly for patients requiring rapid onset antidepressant effects with reduced side effects associated with conventional SNRIs.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine and its metabolites in biological matrices?

- Methodological Answer : Utilize LC-MS/MS with solid-phase extraction (SPE) for plasma samples. Validate the method for specificity, linearity, and sensitivity (e.g., LOD < 1 ng/mL). Include deuterated internal standards (e.g., Venlafaxine-d6) to correct for matrix effects. Ensure chromatographic separation using C18 columns with mobile phases of ammonium formate and acetonitrile .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at -20°C in sealed, light-protected containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles. Confirm stability via periodic HPLC purity checks (≥98% by area normalization) and monitor degradation products (e.g., cyclohexanol derivatives) .

Q. What is the synthetic pathway for producing this compound?

- Methodological Answer : Synthesize via sequential steps:

Condensation : React p-methoxyphenyl acetonitrile with cyclohexanone using sodium methoxide in cyclohexane.

Reduction : Treat intermediate with NaBH₄ and BF₃·Et₂O to yield 1-[1-(4-methoxyphenyl)-2-aminoethyl]cyclohexanol.

Functionalization : Introduce ethoxycarbonyl groups using formic acid/formaldehyde.

Monitor reaction progress via TLC and NMR .

Advanced Research Questions

Q. What are the key considerations in designing in vitro metabolic studies to identify active metabolites?

- Methodological Answer :

- Use human liver microsomes (HLMs) or recombinant CYP450 isoforms (e.g., CYP2D6, CYP3A4) to assess phase I metabolism.

- Employ high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated metabolites.

- Cross-validate findings with in vivo rodent models, comparing plasma metabolite profiles via LC-MS/MS .

Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer :

- Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and protein binding differences.

- Validate using population pharmacokinetics to assess covariates (e.g., age, CYP2D6 polymorphism).

- Reference therapeutic drug monitoring (TDM) data to correlate plasma concentrations with clinical outcomes .

Q. What methodologies are effective in resolving enantiomers of O-desmethyl Venlafaxine derivatives?

- Methodological Answer :

- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10).

- Optimize detection via polarimetric or CD-based detectors.

- Validate enantiomeric purity (>99%) using synthetic standards (e.g., R-(-)- and S-(+)-O-desmethyl Venlafaxine) .

Q. How do structural modifications (e.g., ethoxycarbonyl groups) influence the SNRI activity of Venlafaxine analogs?

- Methodological Answer :

- Conduct radioligand binding assays for serotonin (SERT) and norepinephrine (NET) transporters.

- Compare IC₅₀ values of analogs against parent Venlafaxine.

- Perform molecular docking to assess interactions with transporter binding pockets (e.g., hydrophobic interactions with cyclohexanol moieties) .

Data Contradiction Analysis

Q. How should conflicting data on CYP450-mediated drug interactions be addressed?

- Methodological Answer :

- Replicate studies using genotyped HLMs (e.g., CYP2D6 poor vs. extensive metabolizers).

- Apply mechanistic static models (e.g., [I]/Ki) to predict inhibition/induction risks.

- Cross-reference clinical pharmacokinetic data from trials co-administering CYP450 modulators (e.g., fluoxetine) .

Tables for Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.